

Application Notes and Protocols for Studying GLP-1 Secretion with TUG-905

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Compound of Interest				
Compound Name:	TUG-905			
Cat. No.:	B10770584	Get Quote		

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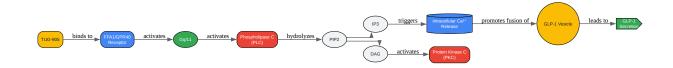
Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted from enteroendocrine L-cells in the gastrointestinal tract, playing a crucial role in glucose homeostasis. Its secretion is stimulated by nutrients, making the receptors that sense these nutrients attractive targets for the development of therapeutics for type 2 diabetes. One such receptor is the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). **TUG-905** is a potent and selective agonist for FFA1/GPR40 and serves as a valuable pharmacological tool to investigate the mechanisms of FFA1-mediated GLP-1 secretion.[1][2][3] These application notes provide detailed protocols and data for utilizing **TUG-905** in the study of GLP-1 release.

Mechanism of Action

TUG-905 selectively activates FFA1/GPR40, a G protein-coupled receptor predominantly coupled to the Gq/11 signaling pathway.[1] Upon activation by an agonist like **TUG-905**, the receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ concentration is a key trigger for the exocytosis of GLP-1-containing granules from enteroendocrine cells.





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Caption: Signaling pathway of **TUG-905**-induced GLP-1 secretion via FFA1/GPR40 activation.

Quantitative Data

The potency of **TUG-905** as an FFA1/GPR40 agonist has been determined in various studies. The following table summarizes key quantitative data.

Compound	Target	Assay Type	Reported Potency (pEC50)	Reference
TUG-905	GPR40 (FFA1)	Calcium Mobilization	7.03	[2][3]

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).

Experimental Protocols In Vitro GLP-1 Secretion Assay using STC-1 Cells

This protocol describes how to measure GLP-1 secretion from the murine enteroendocrine STC-1 cell line in response to **TUG-905** stimulation. STC-1 cells are known to express both FFA1 and FFA4.[4]

Materials:

STC-1 cells



- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- · HEPES buffer
- TUG-905
- Cell lysis buffer
- Protease inhibitor cocktail (e.g., PMSF)
- GLP-1 ELISA kit
- · 6-well or 12-well cell culture plates
- Cell scraper

Procedure:

- Cell Culture:
 - Two days prior to the experiment, seed STC-1 cells in 6-well or 12-well plates at a density that will result in approximately 80% confluency on the day of the assay.[5]
 - Culture the cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
- Cell Stimulation:
 - On the day of the experiment, aspirate the culture medium and wash the cells twice with HEPES buffer.[5]
 - Add 1 mL (for 12-well) or 2 mL (for 6-well) of HEPES buffer to each well and incubate for 30 minutes at 37°C to starve the cells.[5]
 - Prepare different concentrations of TUG-905 in HEPES buffer. A vehicle control (e.g., DMSO) should also be prepared at the same final concentration used for the TUG-905 dilutions.



- After the starvation period, aspirate the buffer and add the TUG-905 solutions or vehicle control to the respective wells.
- Incubate the plates at 37°C for a specified time, typically 1-2 hours.

Sample Collection:

- Following incubation, collect the supernatant from each well into microcentrifuge tubes.
- \circ To prevent GLP-1 degradation, immediately add a protease inhibitor (e.g., PMSF to a final concentration of 100 μ M) to the collected supernatant.[5]
- Centrifuge the tubes at 850 x g for 5 minutes at 4°C to pellet any detached cells.[5]
- Transfer the clear supernatant to new tubes. These samples can be used immediately for GLP-1 measurement or stored at -80°C.[5]
- Cell Lysis (for normalization):
 - After collecting the supernatant, wash the cells remaining in the wells with cold PBS.
 - Add an appropriate volume of cell lysis buffer to each well and scrape the cells.[5]
 - Collect the cell lysates and determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford assay). This will be used to normalize the amount of secreted GLP-1.

GLP-1 Measurement:

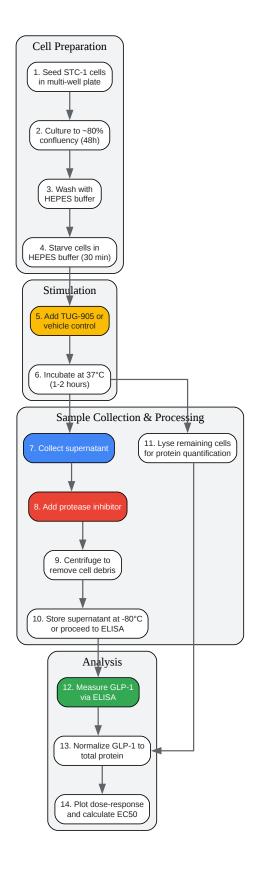
 Quantify the concentration of active GLP-1 in the collected supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

Data Analysis:

 Normalize the measured GLP-1 concentration to the total protein content of the corresponding cell lysate.



 Plot the normalized GLP-1 secretion against the concentration of TUG-905 to generate a dose-response curve and determine the EC50.





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Caption: Experimental workflow for in vitro GLP-1 secretion assay using **TUG-905**.

In Vivo Studies

For in vivo assessment of **TUG-905** on GLP-1 secretion, diet-induced obese mouse models are commonly used.

General Protocol Outline:

- Animal Model: Utilize diet-induced obese mice (e.g., C57BL/6J fed a high-fat diet).
- Drug Administration: Administer TUG-905 via an appropriate route, such as oral gavage or intraperitoneal injection. Dosing regimens may vary, and a dose-response study is recommended.[6]
- Blood Sampling: Collect blood samples at various time points post-administration. To measure active GLP-1, blood should be collected in tubes containing a DPP-IV inhibitor.
- Plasma Preparation: Centrifuge blood samples to separate plasma.
- GLP-1 Measurement: Analyze plasma GLP-1 levels using a specific ELISA or radioimmunoassay.
- Glucose Tolerance Test (Optional): To assess the physiological consequence of GLP-1 release, an oral or intraperitoneal glucose tolerance test can be performed following TUG-905 administration.

Conclusion

TUG-905 is a specific and potent FFA1/GPR40 agonist, making it an excellent tool for elucidating the role of this receptor in GLP-1 secretion. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the intricate mechanisms of incretin release and for the preclinical evaluation of novel therapeutic agents targeting FFA1.



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